

# physical and chemical properties of 2,4-Difluoro-5-nitrophenol

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## Compound of Interest

Compound Name: 2,4-Difluoro-5-nitrophenol

Cat. No.: B174620

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An In-depth Technical Guide to **2,4-Difluoro-5-nitrophenol**

## Introduction

**2,4-Difluoro-5-nitrophenol** is a fluorinated and nitrated phenolic compound with significant applications in pharmaceutical research and materials science. Its chemical structure, featuring an aromatic ring substituted with two fluorine atoms, a nitro group, and a hydroxyl group, imparts unique electronic properties and reactivity. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its current applications.

## Physical and Chemical Properties

**2,4-Difluoro-5-nitrophenol** typically presents as a crystalline powder ranging in color from cream to yellow.<sup>[1][2]</sup> It is characterized by limited solubility in water but dissolves in organic solvents and basic aqueous solutions.<sup>[3][4]</sup> The compound exhibits moderate thermal stability but should be stored in tightly sealed containers below 25°C, protected from light and moisture, to prevent decomposition.

## Core Properties and Identifiers

The fundamental properties and chemical identifiers for **2,4-Difluoro-5-nitrophenol** are summarized in the table below.

Property	Value	Reference
IUPAC Name	2,4-difluoro-5-nitrophenol	[1][2]
CAS Number	113512-57-5	[1][5][6]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> F <sub>2</sub> NO <sub>3</sub>	[1][5]
Molecular Weight	175.09 g/mol	[5][7]
Appearance	Cream to yellow powder/solid	[1][2]
Melting Point	110-120 °C	[1]
Solubility	Sparingly soluble in water; soluble in organic solvents.	[3][4]
InChI Key	SMRYCTJAGPDVEH- UHFFFAOYSA-N	[1][2]
SMILES	OC1=C(F)C=C(F)C(=C1)-- INVALID-LINK--=O	[1]

## Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[2][4][7] It may also cause respiratory irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.

## Experimental Protocols

### Synthesis of 2,4-Difluoro-5-nitrophenol

A common synthetic route involves the nitration of a protected 2,4-difluorophenol derivative followed by hydrolysis.[3]

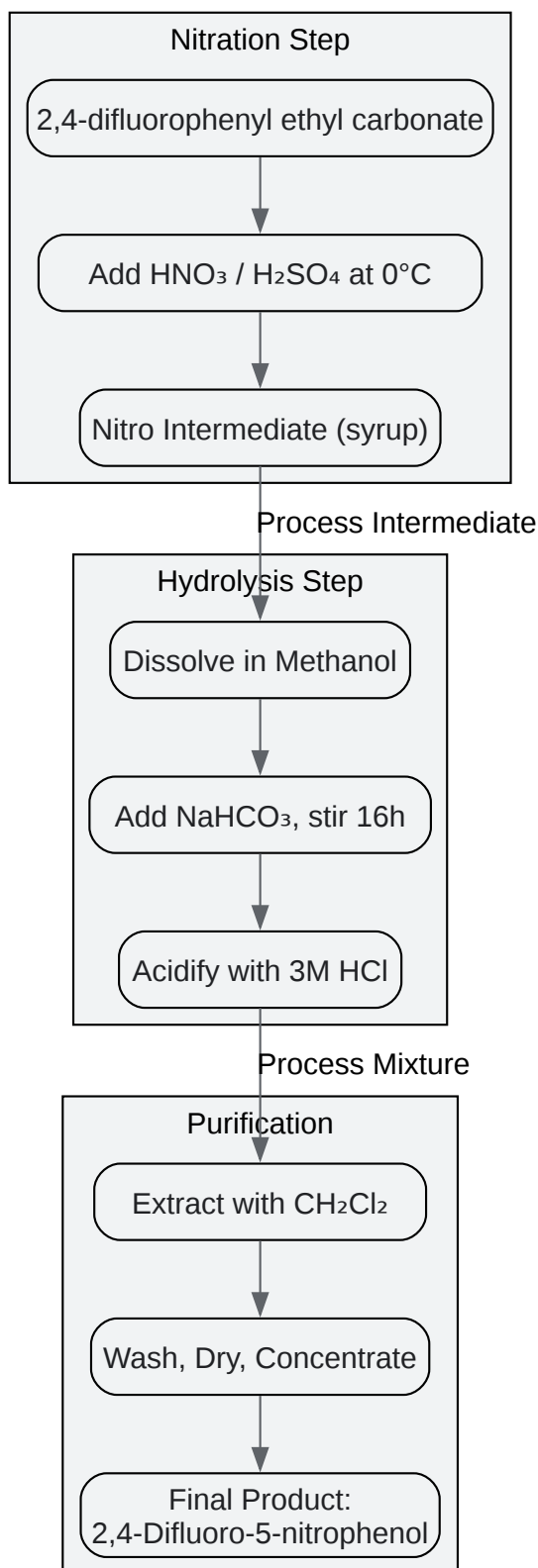
Materials:

- 2,4-difluorophenyl ethyl carbonate
- Nitric acid

- Sulfuric acid
- Methanol
- Sodium bicarbonate (solid)
- 3M Hydrochloric acid (HCl) solution
- Ethyl acetate
- Dichloromethane
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Ice-cold water

Procedure:

- Nitration: Slowly add nitric acid (0.78 ml, 19 mmol) to a solution of sulfuric acid (10 mL) at 0 °C.[3] To this mixture, add 2,4-difluorophenyl ethyl carbonate (3.1 g, 16 mmol) while maintaining the reaction temperature at approximately 0 °C.[3]
- Quenching and Extraction: After stirring for 15 minutes, terminate the reaction by adding ice-cold water (70 mL).[3] Extract the product with ethyl acetate (2 x 50 mL).[3]
- Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the intermediate nitro product as a thick syrup.[3]
- Hydrolysis: Dissolve the nitro product in methanol (20 mL) and add solid sodium bicarbonate (4.0 g, 47 mmol).[3] Stir the mixture for 16 hours at room temperature.[3]
- Work-up and Purification: After the reaction is complete, filter the mixture and concentrate the filtrate.[3] Dissolve the resulting solid in water (20 ml) and acidify with a 3M HCl solution to a pH of approximately 5.[3] Extract the final product with dichloromethane (3 x 25 mL).[3] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield **2,4-difluoro-5-nitrophenol**. [3]



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Fig. 1: Synthetic workflow for **2,4-Difluoro-5-nitrophenol**.

## Analytical Characterization

The identity and purity of the synthesized **2,4-Difluoro-5-nitrophenol** can be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance ( $^1\text{H}$  NMR): The product can be confirmed by  $^1\text{H}$  NMR spectroscopy.[3] In acetone- $d_6$ , characteristic peaks appear at  $\delta$  9.59 (s, 1H), 7.78 (t,  $J=7.2$  Hz, 1H), and 7.45 (t,  $J=10.4$  Hz, 1H).[3]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used for confirmation, typically showing a peak at  $m/z$ : 176.0 ( $M+H^+$ ).[3]
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to confirm the presence of key functional groups and the overall structure of the molecule.[1]
- Gas Chromatography (GC): The purity of the compound can be assessed using gas chromatography, with assays typically showing  $\geq 97.5\%$  purity.[1]

## Reactivity and Stability

**2,4-Difluoro-5-nitrophenol** possesses a moderately stable structure. However, it may undergo decomposition when exposed to high temperatures or strong reducing agents, which can release toxic fumes containing nitrogen oxides and fluorine. The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution, making this compound a valuable building block in organic synthesis.[8] The phenolic hydroxyl group allows for the formation of coordination complexes with various metal ions.

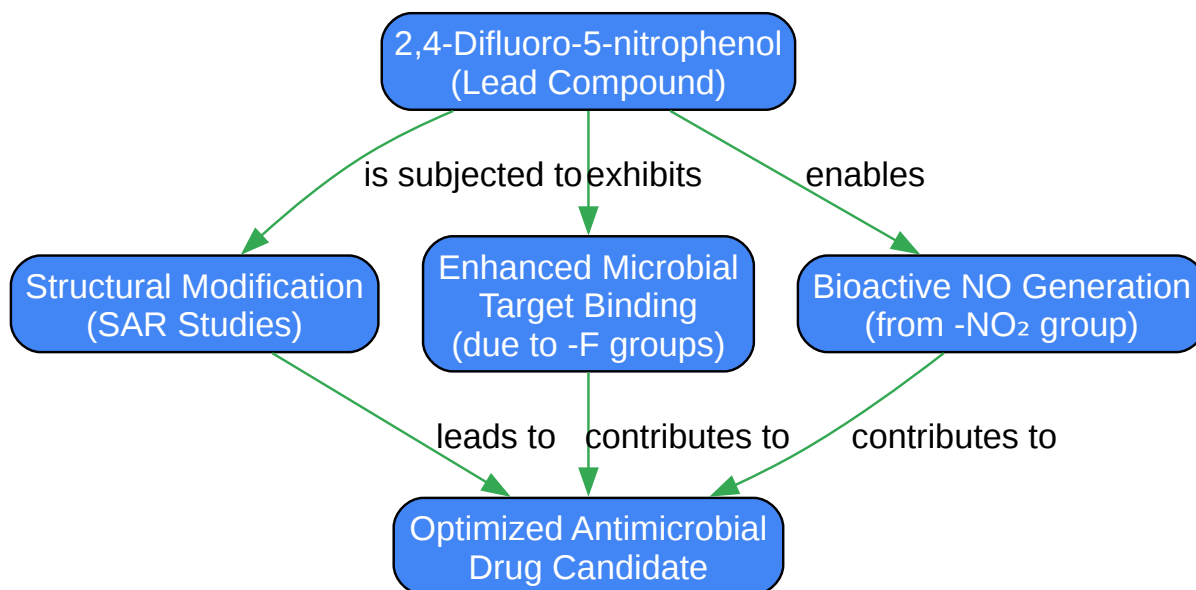
## Applications in Research and Development

The unique structural features of **2,4-Difluoro-5-nitrophenol** make it a valuable compound in several areas of scientific research.

### Pharmaceutical Research

In medicinal chemistry, this compound serves as a key building block and lead structure for the development of novel therapeutic agents.

- **Antimicrobial Agents:** It is used as a lead structure for creating new antimicrobial drugs. The electron-withdrawing effects of the difluoro substitution can enhance the binding affinity of the molecule to microbial targets.
- **Bioactive Nitric Oxide Generation:** The nitro group has the potential to generate bioactive nitric oxide under certain physiological conditions, a property explored in drug design.



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